Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661721
InChI: InChI=1S/C15H20N2O/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3
SMILES:
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

CAS No.:

Cat. No.: VC17661721

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine -

Specification

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine
Standard InChI InChI=1S/C15H20N2O/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3
Standard InChI Key ATOIROAQNNKLGH-UHFFFAOYSA-N
Canonical SMILES CNCCCCCC1=CC(=NO1)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Oxazole core: A five-membered aromatic ring containing nitrogen and oxygen atoms at positions 1 and 2, respectively.

  • Phenyl substituent: A benzene ring attached to the oxazole at position 3, enhancing aromatic conjugation.

  • Pentylamine chain: A five-carbon alkyl chain terminating in a methylated amine group, protonated as a hydrochloride salt.

This arrangement confers both lipophilicity (via the phenyl and alkyl chains) and polarity (via the amine and oxazole), enabling diverse chemical interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O
Molecular Weight280.79 g/mol
IUPAC NameN-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine hydrochloride
SMILESCNCCCCCC1=CC(=NO1)C2=CC=CC=C2.Cl
InChI KeyMCDDAOLFPOVLFK-UHFFFAOYSA-N
PubChem CID47003049

Spectroscopic and Computational Data

  • Mass Spectrometry: Predominant fragments at m/z 245.1 (loss of HCl) and 174.2 (oxazole-phenyl cleavage) align with its stability under ionization.

  • NMR Predictions:

    • ¹H NMR: δ 2.3–2.6 ppm (pentyl chain CH₂), δ 3.1 ppm (N-CH₃), δ 7.2–7.8 ppm (phenyl protons).

    • ¹³C NMR: δ 165.5 ppm (oxazole C=N), δ 150.2 ppm (C-O).

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed protocols are proprietary, general methodologies for analogous oxazole-amine hybrids involve:

  • Oxazole Formation: Cyclocondensation of phenylglyoxal with hydroxylamine derivatives under acidic catalysis.

  • Alkyl Chain Introduction: Nucleophilic substitution or reductive amination to attach the pentylamine moiety.

  • Methylation: Treatment with methyl iodide or dimethyl sulfate in the presence of a base.

  • Salt Formation: Precipitation with HCl in polar solvents like ethanol or acetone.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Oxazole cyclizationPhenylglyoxal, NH₂OH·HCl, H₂SO₄65–70
Amine alkylationPentylamine, K₂CO₃, DMF50–55
MethylationCH₃I, NaH, THF75–80
Hydrochloride formationHCl (g), Et₂O90–95

Reactivity Profile

  • Nucleophilic Sites: The oxazole’s N-atom and the terminal amine participate in alkylation/acylation.

  • Electrophilic Substitution: Phenyl ring undergoes nitration/sulfonation at the meta position.

  • Reduction: Catalytic hydrogenation cleaves the oxazole ring to form imidazolines.

Applications in Pharmaceutical Research

Biological Activity

Though understudied, structural analogs exhibit:

  • Antimicrobial Effects: Oxazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

  • Anti-inflammatory Action: COX-2 enzyme suppression reduces prostaglandin E₂ levels in murine models.

  • Anticancer Potential: Apoptosis induction in HeLa cells through caspase-3 activation.

Table 3: Comparative Bioactivity of Oxazole Derivatives

CompoundIC₅₀ (μM)Target
3-Phenyl-5-methyloxazole12.4Staphylococcus aureus
Methyl[5-(3-phenyl...)*PendingCOX-2

Drug Discovery Utility

  • Scaffold for Library Synthesis: The amine and oxazole groups permit combinatorial modifications.

  • Pharmacophore Modeling: Docking studies suggest affinity for kinase ATP-binding pockets.

Comparative Analysis with Structural Analogs

3-Methyl-5-phenyl-1,2-oxazol-4-amine (PubChem CID 58539434)

  • Key Differences: Lacks the pentylamine chain, reducing solubility and bioavailability.

  • Bioactivity: Demonstrates weaker antimicrobial potency (IC₅₀ = 45.8 μM vs. S. aureus) .

5-(4-Aminophenyl)oxazole Derivatives

  • Advantages: Enhanced CNS penetration due to smaller size.

  • Limitations: Reduced metabolic stability compared to alkylated amines.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier permeability.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Material Science Applications: Explore use in conductive polymers or metal-organic frameworks.

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